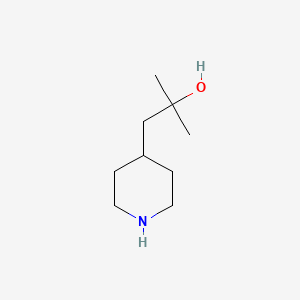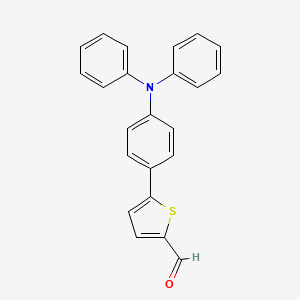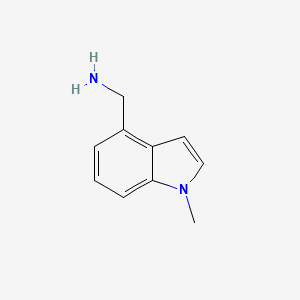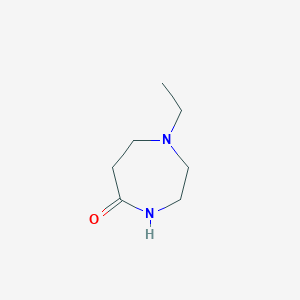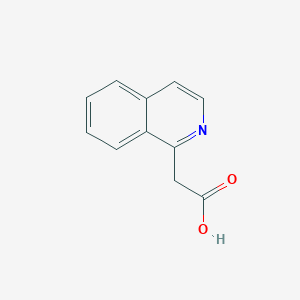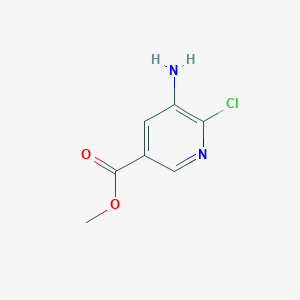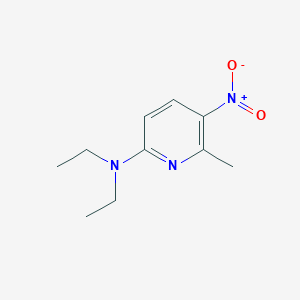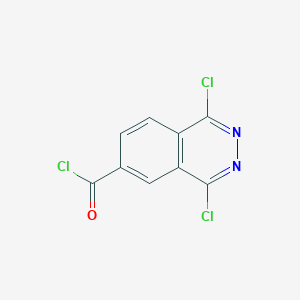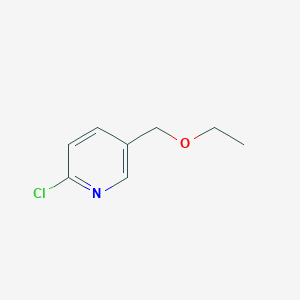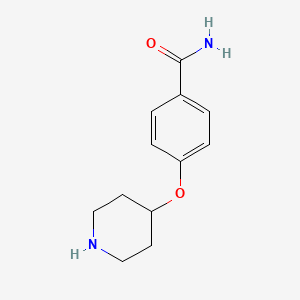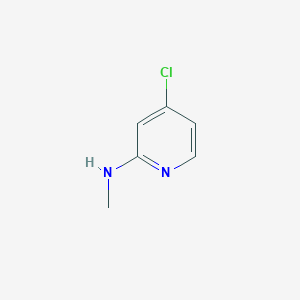
4-chloro-N-methylpyridin-2-amine
描述
4-Chloro-N-methylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C₆H₇ClN₂ It is characterized by a pyridine ring substituted with a chlorine atom at the fourth position and a methylamine group at the second position
作用机制
Target of Action
The primary target of 4-chloro-N-methylpyridin-2-amine is the Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in centriole duplication, a process significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in various cancers, PLK4 has been identified as a potential anticancer target .
Mode of Action
It is known that the compound interacts with its target, plk4, inhibiting its activity . This inhibition disrupts the process of centriole duplication, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is overexpressed .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cell cycle regulation and centriole duplication . By inhibiting PLK4, the compound disrupts these pathways, potentially leading to cell cycle arrest and apoptosis . The downstream effects of this disruption can include reduced tumor growth in cancers where PLK4 is overexpressed .
Pharmacokinetics
It is known that the compound exhibits good plasma stability and liver microsomal stability . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell cycle regulation and induction of apoptosis . In particular, the compound’s inhibition of PLK4 can lead to cell cycle arrest and apoptosis in cancer cells where PLK4 is overexpressed . This can result in reduced tumor growth .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methylpyridin-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridine with methylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
4-chloropyridine+methylamine→this compound
Another method involves the reduction of 4-chloro-2-nitropyridine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The nitro group is reduced to an amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
4-Chloro-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation: The methylamine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form 4-chloro-2-methylpyridine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines can be used. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products
Nucleophilic Substitution: Depending on the nucleophile used, products such as 4-alkoxy-N-methylpyridin-2-amine or 4-amino-N-methylpyridin-2-amine can be formed.
Oxidation: Products such as 4-chloro-2-imino-pyridine or 4-chloro-2-nitrile-pyridine can be obtained.
Reduction: The major product is 4-chloro-2-methylpyridine.
科学研究应用
4-Chloro-N-methylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
Similar Compounds
4-Chloro-2-methylpyridine: Similar structure but lacks the amine group.
4-Chloro-2-aminopyridine: Similar structure but lacks the methyl group.
N-Methylpyridin-2-amine: Similar structure but lacks the chlorine atom.
Uniqueness
4-Chloro-N-methylpyridin-2-amine is unique due to the presence of both chlorine and methylamine groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
4-chloro-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMQNXMUEQVQBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627844 | |
| Record name | 4-Chloro-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782439-26-3 | |
| Record name | 4-Chloro-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


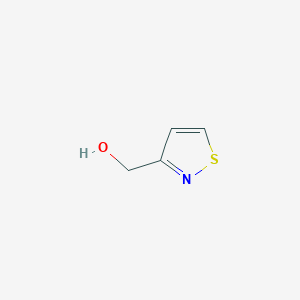
![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine](/img/structure/B1602822.png)
